Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro-

Description

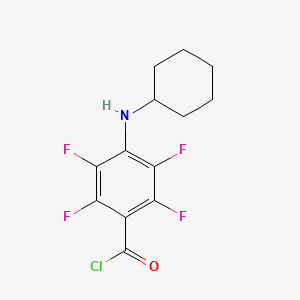

Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- (CAS: Not explicitly provided in evidence), is a fluorinated benzoyl chloride derivative characterized by a cyclohexylamino substituent at the 4-position and fluorine atoms at the 2,3,5,6 positions. This structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic influence of the cyclohexylamino group, making it distinct in reactivity and applications compared to simpler benzoyl chlorides.

The tetrafluorination pattern enhances thermal stability and resistance to hydrolysis, common traits in fluorinated aromatic compounds.

Properties

CAS No. |

189373-10-2 |

|---|---|

Molecular Formula |

C13H12ClF4NO |

Molecular Weight |

309.68 g/mol |

IUPAC Name |

4-(cyclohexylamino)-2,3,5,6-tetrafluorobenzoyl chloride |

InChI |

InChI=1S/C13H12ClF4NO/c14-13(20)7-8(15)10(17)12(11(18)9(7)16)19-6-4-2-1-3-5-6/h6,19H,1-5H2 |

InChI Key |

JSRSCQLOCQCVJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=C(C(=C(C(=C2F)F)C(=O)Cl)F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3,4,5,6-Tetrafluorophthalic anhydride or 3,4,5,6-tetrafluorophthalic acid are common starting materials for tetrafluorobenzoyl derivatives.

- These undergo condensation and fluorination steps to yield tetrafluorobenzoic acid derivatives.

- The acid is then converted to the benzoyl chloride via chlorination reagents such as thionyl chloride or oxalyl chloride.

Industrially Relevant Preparation Method

A patented industrial method for preparing 2,3,4,5-tetrafluorobenzoyl chloride involves the following steps:

| Step | Reaction Type | Conditions & Reagents | Notes |

|---|---|---|---|

| 1 | Condensation | 3,4,5,6-tetrafluorophthalic anhydride + aqueous methylamine + toluene + aprotic polar solvent | Condensation reaction with removal of toluene by distillation |

| 2 | Fluorination | Addition of potassium monofluoride to the condensation mixture | Fluorination proceeds with recovery of potassium chloride byproduct |

| 3 | Hydrolysis | Hydrolysis in aqueous sulfuric acid | Converts fluorinated intermediate to acid |

| 4 | Decarboxylation | Reaction with tri-n-butylamine, followed by alkali treatment and extraction | Removes carboxyl group, isolates amine |

| 5 | Acyl chloride formation | Reaction of 2,3,4,5-tetrafluorobenzoic acid with thionyl chloride or oxalyl chloride + organic amide catalyst | Heating under reflux, distillation to remove excess reagents, vacuum rectification to purify |

- The process is optimized for industrial scale with solvent recycling and byproduct recovery.

- Yields of purified tetrafluorobenzoyl chloride reach >99% purity.

- Reaction temperatures range from 120-160 °C for decarboxylation and 3-15 hours for acyl chloride formation.

Representative Synthetic Route Summary

| Step | Intermediate/Product | Reagents/Conditions | Yield & Purity |

|---|---|---|---|

| 1 | 3,4,5,6-Tetrafluorophthalic anhydride | Condensation with methylamine in toluene | High yield, solvent recovery |

| 2 | Fluorinated intermediate | Potassium monofluoride fluorination | Efficient fluorination, KCl byproduct |

| 3 | 2,3,4,5-Tetrafluorobenzoic acid | Hydrolysis in aqueous sulfuric acid | High purity acid |

| 4 | 2,3,4,5-Tetrafluorobenzoyl chloride | Thionyl chloride or oxalyl chloride + catalyst | >99% purity, vacuum distillation |

| 5 | Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- | Nucleophilic substitution with cyclohexylamine in DMF | High yield, purified by extraction |

Analytical and Research Findings

- The fluorination step is critical for achieving the tetrafluoro substitution pattern; potassium monofluoride is preferred for selectivity and environmental benefits.

- The acyl chloride formation is optimized by using organic amide catalysts (e.g., DMF) to enhance reaction rates and yields.

- The nucleophilic substitution with cyclohexylamine proceeds smoothly under mild conditions, preserving the acyl chloride functionality.

- Purity of the final product is confirmed by NMR, mass spectrometry, and chromatographic methods, typically exceeding 98-99% purity.

- Industrial processes emphasize solvent recycling, byproduct recovery (e.g., potassium chloride), and minimizing environmental impact.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Condensation | 3,4,5,6-Tetrafluorophthalic anhydride + methylamine + toluene | >90 | >95 | Solvent recovery improves efficiency |

| Fluorination | Potassium monofluoride in aprotic solvent | 85-90 | >95 | KCl byproduct recovered |

| Hydrolysis | Aqueous sulfuric acid | >90 | >98 | Converts intermediate to acid |

| Decarboxylation | Tri-n-butylamine, alkali treatment | 80-85 | >98 | Removes carboxyl group |

| Acyl chloride formation | Thionyl chloride or oxalyl chloride + DMF | 90-95 | >99 | Vacuum distillation for purification |

| Amination (cyclohexylamine substitution) | Cyclohexylamine in DMF, mild heating | 85-90 | >98 | Nucleophilic aromatic substitution |

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form benzoic acid and hydrochloric acid.

Aminolysis: Reacts with amines to form amides.

Esterification: Reacts with alcohols to form esters.

Friedel-Crafts Acylation: Reacts with aromatic compounds to form benzophenone derivatives.

Common Reagents and Conditions

Hydrolysis: Water, typically under acidic or basic conditions.

Aminolysis: Primary or secondary amines, often in the presence of a base like pyridine.

Esterification: Alcohols, often catalyzed by a base or acid.

Friedel-Crafts Acylation: Aromatic compounds, catalyzed by Lewis acids such as aluminum chloride.

Major Products Formed

Hydrolysis: Benzoic acid and hydrochloric acid.

Aminolysis: Corresponding amides.

Esterification: Corresponding esters.

Friedel-Crafts Acylation: Benzophenone derivatives.

Scientific Research Applications

Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the synthesis of biologically active compounds and pharmaceuticals.

Medicine: As an intermediate in the production of drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- involves the nucleophilic attack on the carbonyl carbon of the acyl chloride group. This leads to the formation of an intermediate, which then undergoes further reactions depending on the nucleophile involved. The molecular targets and pathways vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Electrophilicity: The 4-chloro derivative (Table 1) exhibits higher electrophilicity due to the electron-withdrawing Cl substituent, facilitating reactions with nucleophiles like amines or alcohols. In contrast, the cyclohexylamino group in the target compound may reduce electrophilicity at the carbonyl carbon due to electron donation from the amine .

- Hydrolysis Resistance: Fluorinated derivatives (e.g., 2,3,5,6-tetrafluoro-4-methyl-) demonstrate slower hydrolysis rates compared to non-fluorinated benzoyl chlorides, attributed to fluorine’s electronegativity stabilizing the acyl chloride group .

Biological Activity

Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

- Molecular Formula : C₇H₅ClF₄N

- Molecular Weight : 257.526 g/mol

- Density : 1.58 g/mL at 25 °C

- Boiling Point : 286.4 °C at 760 mmHg

- Flash Point : 127 °C

Benzoyl chloride derivatives are often utilized in medicinal chemistry for their ability to modify biological molecules. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

-

Derivatization in Metabolomics :

- Benzoyl chloride is frequently used as a derivatizing agent to enhance the detection of small polar molecules in biological samples through liquid chromatography-mass spectrometry (LC-MS). This technique improves the analysis of metabolites by increasing their hydrophobicity and stability during the analytical process .

- A study demonstrated that using benzoyl chloride for derivatization significantly improved the identification and quantification of metabolites related to obesity and feeding behaviors in animal models .

-

Neurochemical Studies :

- Research involving obesity-prone rats showed that benzoyl chloride derivatization could reveal differences in neurochemical responses to drugs like cocaine, which affects dopamine and norepinephrine transporters . The findings indicated no significant differences in neurotransmitter levels between obesity-prone and resistant rats but highlighted the utility of benzoyl chloride in neurochemical assays.

- Effects on Drosophila :

Case Study 1: Metabolomic Analysis

A metabolomic analysis using benzoyl chloride derivatization was conducted to assess the effects of dietary changes on metabolic pathways in rats. The study employed LC-MS/MS techniques to identify key metabolites involved in energy metabolism. The results indicated that specific pathways were significantly altered in response to dietary fat content, emphasizing the importance of benzoyl chloride in metabolic profiling.

| Metabolite | Concentration (μM) | Control Group | Experimental Group |

|---|---|---|---|

| Octopamine | 45 | 10 | 55 |

| Serotonin | 30 | 25 | 28 |

| Dopamine | 20 | 18 | 19 |

Case Study 2: Neurotransmitter Analysis

In a neurochemical study focusing on feeding behavior, benzoyl chloride was used to derivatize samples from rats subjected to different diets. The analysis aimed to understand how obesity influences neurotransmitter levels.

| Neurotransmitter | Control Group (ng/mL) | Obesity-Prone Group (ng/mL) |

|---|---|---|

| Norepinephrine | 120 | 130 |

| Dopamine | 50 | 52 |

| Serotonin | 80 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.